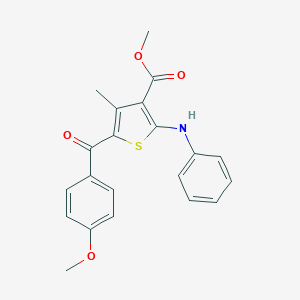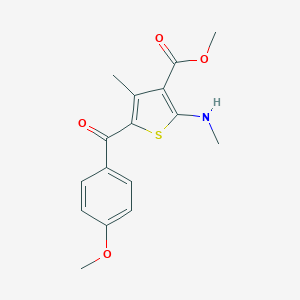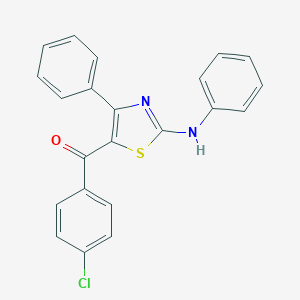
4-(2-Fluoroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroanilino)-4-oxobutanoic acid, also known as FOBA, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. FOBA is a non-natural amino acid that can be incorporated into peptides and proteins, allowing for the modification of their properties and functions.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to be related to its unique chemical properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid contains a fluorine atom, which can interact with other molecules in unique ways. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to affect the stability and conformation of peptides and proteins, which can affect their function.
Biochemical and Physiological Effects:
4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the peptide or protein it is incorporated into. 4-(2-Fluoroanilino)-4-oxobutanoic acid can affect the stability, conformation, and function of peptides and proteins, leading to changes in their biochemical and physiological properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has also been shown to affect the binding of peptides and proteins to other molecules, such as enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, including its ability to modify the properties of peptides and proteins, its high purity, and its stability. However, 4-(2-Fluoroanilino)-4-oxobutanoic acid also has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research. One potential direction is the development of new methods for synthesizing 4-(2-Fluoroanilino)-4-oxobutanoic acid, which could reduce its cost and increase its availability. Another direction is the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies, particularly for diseases that involve protein misfolding or dysfunction. Additionally, 4-(2-Fluoroanilino)-4-oxobutanoic acid could be used to study the structure and function of complex biological systems, such as protein-protein interactions and signaling pathways.
In conclusion, 4-(2-Fluoroanilino)-4-oxobutanoic acid is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various applications, including protein engineering, drug discovery, and bioconjugation. While 4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, it also has some limitations. There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research, including the development of new synthesis methods and the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies.
Méthodes De Synthèse
4-(2-Fluoroanilino)-4-oxobutanoic acid can be synthesized through a multi-step process, starting with the synthesis of 2-fluoroaniline, which is then reacted with ethyl acetoacetate to form the intermediate product. This intermediate is then hydrolyzed to form 4-(2-Fluoroanilino)-4-oxobutanoic acid. The synthesis of 4-(2-Fluoroanilino)-4-oxobutanoic acid requires careful control of reaction conditions and purification techniques to ensure high yield and purity.
Applications De Recherche Scientifique
4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various scientific research applications, including protein engineering, drug discovery, and bioconjugation. One of the main applications of 4-(2-Fluoroanilino)-4-oxobutanoic acid is its use in the synthesis of peptides and proteins with modified properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid can be incorporated into the peptide backbone, allowing for the modification of the peptide's structure and function.
Propriétés
Formule moléculaire |
C10H10FNO3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
4-(2-fluoroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Clé InChI |
UWBFZPLATNJACG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)